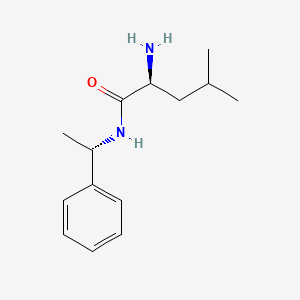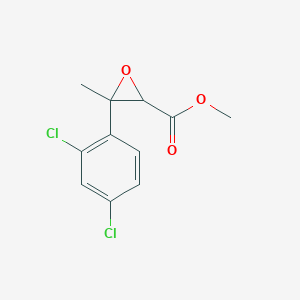
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of both amino and amide functional groups, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-phenylethylamine and 4-methylpentanoic acid.
Amidation Reaction: The carboxylic acid group of 4-methylpentanoic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of (S)-1-phenylethylamine to form the amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amidation reaction under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)butanamide: Similar structure but with a shorter carbon chain.
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)hexanamide: Similar structure but with a longer carbon chain.
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)propanamide: Similar structure but with a different carbon chain length.
Uniqueness
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide is unique due to its specific carbon chain length and chiral centers, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-methyl-N-[(1S)-1-phenylethyl]pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-10(2)9-13(15)14(17)16-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9,15H2,1-3H3,(H,16,17)/t11-,13-/m0/s1 |
Clave InChI |
VPFFPRYQICYPMT-AAEUAGOBSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(Tert-butoxycarbonyl)-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13637707.png)
![2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13637716.png)



![[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid](/img/structure/B13637734.png)



![3-[(Oxan-4-yloxy)methoxy]azetidine](/img/structure/B13637756.png)

